Ferric citrate monohydrate

Hyperphosphatemia Phosphate binder Iron metabolism

Ferric citrate monohydrate is a ferric iron coordination complex that functions as an oral, non-calcium-based phosphate binder and concurrently delivers absorbable iron. The FDA-approved product (Auryxia, and authorized generics) carries two distinct indications: control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis, and treatment of iron deficiency anemia in adults with CKD not on dialysis.

Molecular Formula C6H7FeO8
Molecular Weight 262.96 g/mol
CAS No. 153531-98-7
Cat. No. B115975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric citrate monohydrate
CAS153531-98-7
Synonymsferric citrate
ferric citrate anhydrous
ferric citrate dihydrate
ferric citrate hydrate
ferric citrate iron(+3) salt
ferric citrate trihydrate
ferric citrate, 59Fe-labeled cpd
ferric citrate, iron salt, 59Fe-labeled cpd
ferric-citric acid
iron(III) citrate
JTT-751
zerenex
Molecular FormulaC6H7FeO8
Molecular Weight262.96 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3]
InChIInChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3
InChIKeyAJVRSHNXSHMMCH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Citrate Monohydrate (CAS 153531-98-7): A Dual-Indication Iron-Based Phosphate Binder for CKD Hyperphosphatemia and Iron Deficiency


Ferric citrate monohydrate is a ferric iron coordination complex that functions as an oral, non-calcium-based phosphate binder and concurrently delivers absorbable iron. The FDA-approved product (Auryxia, and authorized generics) carries two distinct indications: control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis, and treatment of iron deficiency anemia in adults with CKD not on dialysis [1]. Each 1,000 mg of ferric citrate delivers 210 mg of elemental ferric iron [2]. In the gastrointestinal tract, ferric citrate exchanges citrate for dietary phosphate to form insoluble ferric phosphate that is excreted fecally, reducing net phosphate absorption while a fraction of the iron is absorbed systemically [3]. This dual mechanism—phosphate binding plus iron repletion—distinguishes ferric citrate monohydrate from all other marketed phosphate binders and has direct implications for procurement decisions in renal care.

Why Ferric Citrate Monohydrate Cannot Be Interchanged with Sevelamer, Calcium Acetate, Lanthanum Carbonate, or Sucroferric Oxyhydroxide


Phosphate binders as a class share the common goal of reducing serum phosphorus, yet they differ fundamentally in mechanism, elemental load, and off-target pharmacodynamic effects. Ferric citrate monohydrate is the only FDA-approved phosphate binder that also carries an iron replacement indication, because absorbed iron from ferric citrate measurably improves transferrin saturation (TSAT) and ferritin and reduces utilization of erythropoiesis-stimulating agents (ESAs) and intravenous (IV) iron [1]. Calcium-based binders impose a positive calcium balance linked to vascular calcification [2]; sevelamer offers no iron supplementation and has a higher pill burden; lanthanum carbonate carries rare but documented tissue deposition concerns; sucroferric oxyhydroxide delivers minimal systemic iron absorption [3]. Substituting any of these for ferric citrate monohydrate eliminates the iron-repletion benefit and may necessitate additional ESA and IV iron expenditures, directly contravening the clinical and pharmacoeconomic rationale for selecting this compound.

Quantitative Differentiation Evidence for Ferric Citrate Monohydrate Against Key Comparators


Phosphate-Lowering Efficacy Matches Sevelamer Carbonate While Delivering Superior Iron Parameter Improvement in a Phase III Head-to-Head Trial

In a 12-week, multicenter, open-label, randomized, active-drug-controlled phase III trial in Chinese hemodialysis patients (n=240 randomized, 217 completers), ferric citrate and sevelamer carbonate achieved statistically indistinguishable reductions in serum phosphorus. The ferric citrate group reached a serum phosphorus of 0.59 ± 0.54 mmol/L compared to 0.56 ± 0.62 mmol/L in the sevelamer carbonate group [1]. There was no significant between-group difference in the proportion of patients reaching the target phosphorus range. However, changes in iron metabolism indicators (ferritin, TSAT) were significantly higher in the ferric citrate group compared to the sevelamer carbonate group over the same 12-week treatment period [1].

Hyperphosphatemia Phosphate binder Iron metabolism Hemodialysis

Reduction in Erythropoiesis-Stimulating Agent (ESA) Dose Versus Standard-of-Care Phosphate Binders: Evidence from Two Randomized Trials

Two independent randomized controlled trials demonstrate that ferric citrate significantly reduces the required ESA dose compared to standard-of-care phosphate binders. In the ASTRIO study (n=93 HD patients, 24 weeks), the ferric citrate group reduced ESA dose by a mean of -1211.8 IU/week (SD 3609.5), whereas the control group on non-iron-based phosphate binders increased ESA dose by +1195 IU/week (SD 6662.8); this difference was statistically significant (P=0.03) [1]. In a larger 2024 trial by Block et al. (n=209 randomized, up to 6 months), ferric citrate reduced mean monthly ESA dose by -30.8 μg compared to standard of care (P=0.02) while hemoglobin, TSAT, and ferritin all increased versus SOC [2].

Erythropoiesis-stimulating agent ESA dose reduction Phosphate binder Dialysis

Intravenous Iron Sparing Achieved Over 52 Weeks Compared with Active Control (Sevelamer and/or Calcium Acetate) in a Phase III Registration Trial

In a 52-week, phase III, international, randomized, active-controlled trial (n=441; 292 ferric citrate, 149 active control [sevelamer carbonate and/or calcium acetate]), ferric citrate-treated subjects demonstrated significant sparing of intravenous iron. The median weekly IV iron dose was 12.9 mg (IQR 1.0–28.9) in the ferric citrate group versus 26.8 mg (IQR 13.4–47.6) in the active control group (P<0.001) [1]. By week 12, ferritin had increased by 114.1 ± 29.35 ng/mL and TSAT by 8.62% ± 1.57% versus active control (both P<0.001) [1]. The percentage of subjects requiring zero IV iron was significantly higher with ferric citrate (P<0.001), and cumulative ESA dose over 52 weeks was also lower with ferric citrate (median 5303 vs. 6954 units/wk; P=0.04) [1].

Intravenous iron Ferritin TSAT Phosphate binder ESRD

Greater Iron Repletion Efficacy Versus Ferrous Sulfate in CKD Patients with Iron Deficiency in a Randomized Trial

In a 12-week randomized trial comparing ferric citrate (2 g three times daily with meals) versus ferrous sulfate (325 mg three times daily) in 60 adults with moderate-to-severe CKD (eGFR 15–45 mL/min/1.73 m²) and iron deficiency (TSAT ≤30%, ferritin ≤300 ng/mL), ferric citrate produced significantly greater improvements in iron parameters. The between-group difference in mean TSAT change was +8% (95% CI 1 to 15; P=0.02) in favor of ferric citrate; the between-group difference in mean ferritin change was +37 ng/mL (95% CI 10 to 64; P=0.009) [1]. There was no statistically significant between-group difference in hemoglobin change (0.3 g/dL; 95% CI -0.2 to 0.8; P=0.19) [1]. FGF23 and hepcidin levels also trended favorably with ferric citrate, with hepcidin showing a significant between-group increase of 69 pg/mL (95% CI 8 to 130; P=0.03) [1].

Iron deficiency Ferritin TSAT CKD Anemia

First-Line Ferric Citrate Yields Cost Savings of Approximately US$213,223 per 100 Patients per Year Versus Standard-of-Care Phosphate Binders

A Markov microsimulation model evaluating ferric citrate as a first-line phosphate binder from the perspective of a large dialysis provider demonstrated a base-case net budgetary impact (savings) of approximately +US$213,223 per year per 100 patients treated compared to standard-of-care phosphate binders [1]. Sensitivity analyses showed savings ranging from +US$104,840 to +US$316,296 per year per 100 patients [1]. A separate managed-care cost-offset model showed that ferric citrate reduced monthly ESA costs by 8.15% and IV iron costs by 33.2% per 500 ESRD patients (85% treated with phosphate binders), yielding total monthly savings of US$80,214 per 500 ESRD patients and projected annual savings of US$626,000 to US$1,106,000 for a plan serving 500 dialysis patients [2]. Both models attributed savings primarily to reduced ESA and IV iron utilization and lower hospitalization rates [1][2].

Cost-effectiveness Budget impact Phosphate binder ESRD Pharmacoeconomics

Differential Gastrointestinal Iron Absorption Versus Sucroferric Oxyhydroxide: Determinant of Anemia Management Strategy

Ferric citrate and sucroferric oxyhydroxide are both iron-based phosphate binders, but they differ fundamentally in the systemic bioavailability of their iron content. In a pharmacokinetic study across multiple rat models (anemia, iron overload, inflammation), significantly greater increases in serum iron were observed with ferric citrate compared to sucroferric oxyhydroxide following a single dose (P<0.05 in anemia and inflammation models), and total liver iron content was significantly higher in rats receiving ferric citrate versus sucroferric oxyhydroxide after 13 weeks of treatment (P<0.01) [1]. A clinical review by Floege et al. confirms that this differential iron absorption is clinically meaningful: iron from ferric citrate is partially absorbed, enabling ESA and IV iron reduction, whereas sucroferric oxyhydroxide delivers minimal systemic iron and is better suited for patients who do not require iron supplementation [2].

Iron absorption Sucroferric oxyhydroxide Iron kinetics Anemia Phosphate binder

High-Value Application Scenarios for Ferric Citrate Monohydrate Based on Comparative Evidence


Hemodialysis Patients with Hyperphosphatemia and Concurrent Iron Deficiency or High ESA Requirements

For dialysis patients who require both phosphate control and iron supplementation, ferric citrate monohydrate offers a single-agent solution that simultaneously manages hyperphosphatemia (with efficacy equivalent to sevelamer carbonate) [1] and significantly improves iron stores while reducing ESA and IV iron utilization [2][3]. This scenario is supported by the phase III registration trial demonstrating >50% reduction in IV iron dose and significant ESA dose reduction over 52 weeks compared to standard-of-care phosphate binders [2]. Procurement for this population eliminates the need for separate oral iron or reduces IV iron administration logistics.

Non-Dialysis CKD Patients with Iron Deficiency Anemia and Borderline Hyperphosphatemia

Ferric citrate monohydrate is FDA-approved for the treatment of iron deficiency anemia in adults with CKD not on dialysis [4]. The randomized trial versus ferrous sulfate demonstrated that ferric citrate provides superior improvement in TSAT (+8% between-group difference; P=0.02) and ferritin (+37 ng/mL between-group difference; P=0.009) over 12 weeks [5]. For this population, the compound serves a distinct dual role—treating anemia while also contributing to phosphate management—a combination that no other agent in either the phosphate binder or oral iron categories can provide.

Value-Based Procurement and Formulary Positioning for Dialysis Provider Organizations

The pharmacoeconomic evidence supporting ferric citrate monohydrate is among the most robust for any phosphate binder. The Markov microsimulation model projects net savings of approximately US$213,223 per year per 100 patients when used as first-line therapy [6]. A managed care cost-offset model projects annual savings of US$626,000 to US$1,106,000 for a plan serving 500 dialysis patients [7]. These savings are driven by demonstrable reductions in ESA and IV iron utilization—both confirmed in randomized trials [2][3]. Dialysis organizations and payers seeking to optimize total cost of care can use this evidence to justify formulary inclusion or preferential tiering.

Clinically Stratified Selection Between Iron-Based Phosphate Binders: Iron-Requiring vs. Iron-Replete Populations

The direct pharmacokinetic comparison between ferric citrate and sucroferric oxyhydroxide in preclinical models establishes that ferric citrate delivers quantitatively greater systemic iron absorption (P<0.05 for serum iron increase; P<0.01 for liver iron accumulation) [8]. This evidence, corroborated by clinical review [9], supports a stratified procurement strategy: ferric citrate monohydrate is the appropriate iron-based binder for patients requiring iron supplementation, while sucroferric oxyhydroxide may be reserved for patients at risk of iron overload. This evidence-based stratification optimizes clinical outcomes and resource allocation.

Technical Documentation Hub

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